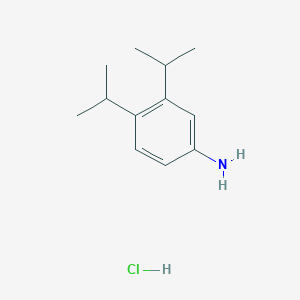

3,4-Bis(propan-2-yl)aniline hydrochloride

Description

Properties

Molecular Formula |

C12H20ClN |

|---|---|

Molecular Weight |

213.75 g/mol |

IUPAC Name |

3,4-di(propan-2-yl)aniline;hydrochloride |

InChI |

InChI=1S/C12H19N.ClH/c1-8(2)11-6-5-10(13)7-12(11)9(3)4;/h5-9H,13H2,1-4H3;1H |

InChI Key |

ITHBVPVQQLNAOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 3,4-Diaminobenzene Derivatives

One classical approach involves the selective alkylation of 3,4-diaminobenzene or aniline derivatives using isopropyl halides or isopropylation reagents under controlled conditions. However, direct alkylation of aniline is challenging due to multiple reactive sites and competing side reactions.

Palladium-Catalyzed Amination and Alkylation

A more controlled synthetic route involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or related processes, to introduce the amino group after installing the isopropyl substituents on the aromatic ring.

- Step 1: Starting from 3,4-dihalotoluene or 3,4-dihalo-substituted benzene derivatives, palladium-catalyzed amination with ammonia or amine sources yields 3,4-diamino derivatives.

- Step 2: Selective alkylation or introduction of isopropyl groups at the 3 and 4 positions can be achieved via Friedel-Crafts alkylation or directed ortho-metalation followed by alkylation.

- Step 3: Conversion of the free base aniline to its hydrochloride salt by treatment with hydrochloric acid.

This method offers regioselectivity and high purity of the final product. The use of ligands such as triisopropylphosphine or tricyclohexylphosphine enhances catalytic activity and selectivity.

Imine Intermediate Route with Subsequent Hydrolysis

An alternative route involves the formation of an imine intermediate by reacting the corresponding halogenated toluene derivative with benzophenone imine in the presence of a palladium catalyst and suitable ligands, followed by acid-catalyzed hydrolysis to yield the aniline derivative.

- Step 1: Reaction of 2,6-dichlorotoluene with benzophenone imine using a palladium catalyst and ligands (e.g., triisopropylphosphine) in the presence of a base such as sodium tert-butoxide.

- Step 2: Acidic cleavage of the imine intermediate using aqueous hydrochloric acid to produce the desired aniline hydrochloride salt.

This method is advantageous for synthesizing substituted anilines with high regioselectivity and yields.

Friedel-Crafts Alkylation on Aniline Derivatives

Friedel-Crafts alkylation of aniline derivatives with isopropyl halides or isopropyl alcohol in the presence of Lewis acids (e.g., aluminum chloride) can introduce isopropyl groups at the 3 and 4 positions. However, this method requires protection of the amino group to prevent side reactions and polymerization.

- Step 1: Protection of the amino group (e.g., as acetamide).

- Step 2: Friedel-Crafts alkylation with isopropyl chloride or isopropyl alcohol.

- Step 3: Deprotection of the amino group.

- Step 4: Formation of the hydrochloride salt by treatment with HCl.

This method is classical but less favored due to harsh conditions and lower selectivity.

Experimental Conditions and Reagents

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Imine formation | Benzophenone imine, Pd catalyst, triisopropylphosphine ligand, sodium tert-butoxide | Inert atmosphere, moderate temperature | High regioselectivity |

| Imine cleavage | Aqueous hydrochloric acid or sulfuric acid | Room temperature to mild heating | Converts imine to aniline hydrochloride |

| Alkylation | Isopropyl halides, Lewis acid catalyst (AlCl3) | Low to moderate temperature | Requires amino protection |

| Amination | Palladium catalyst, amine source | Controlled temperature, inert atmosphere | For introduction of amino group |

Purification and Characterization

- Purification: The final this compound is typically purified by recrystallization from solvents such as isopropanol or ethanol.

- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and single-crystal X-ray diffraction where applicable.

- Salt Formation: The hydrochloride salt improves the compound’s stability and crystallinity, facilitating handling and storage.

Data Table Summarizing Preparation Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-catalyzed imine route | 2,6-Dichlorotoluene | Benzophenone imine, Pd catalyst, HCl | 80-90% | High selectivity, mild conditions | Requires expensive catalyst |

| Friedel-Crafts alkylation | Protected aniline | Isopropyl chloride, AlCl3 | 60-75% | Simple reagents | Harsh conditions, protection needed |

| Direct alkylation | 3,4-Diaminobenzene | Isopropyl halide, base | 50-70% | Straightforward | Low selectivity, side reactions |

Research Findings and Literature Support

- The palladium-catalyzed imine method is documented in patent EP1575898B1, highlighting the use of triisopropylphosphine ligands and sodium tert-butoxide base for selective synthesis of substituted anilines.

- Crystallographic studies confirm the structure and purity of related substituted anilines prepared via these methods.

- The formation of hydrochloride salts is a standard procedure to stabilize free amines and enhance crystallinity, as supported by organic synthesis literature.

- No direct large-scale industrial syntheses of this compound are reported in the public domain, but similar substituted anilines have been prepared on kilogram scale using palladium-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.

Scientific Research Applications

3,4-Bis(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(propan-2-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved can vary, but it often affects cellular processes by binding to specific proteins or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,4-Bis(propan-2-yl)aniline hydrochloride with key analogs, focusing on molecular features, physicochemical properties, and applications.

Key Comparative Insights:

Substituent Effects on Solubility: this compound is expected to exhibit lower water solubility compared to 3,4-dimethoxyaniline hydrochloride due to the bulky, nonpolar isopropyl groups replacing polar methoxy substituents . However, the hydrochloride salt form improves solubility relative to the free base. N-Methyl-4-(propan-2-yl)aniline hydrochloride shares similar steric challenges but has reduced hindrance (single isopropyl group), enabling broader industrial use .

Thermal Stability and Storage :

- While Allylescaline hydrochloride requires storage at -20°C for long-term stability , the steric protection from isopropyl groups in this compound may enhance shelf-life at ambient conditions compared to more reactive analogs.

Reactivity in Synthesis :

- Halogenated analogs like 4-Bromo-2-chloro-N-(propan-2-yl)aniline exhibit higher electrophilic reactivity due to halogen substituents, whereas the target compound’s isopropyl groups favor nucleophilic aromatic substitution under harsher conditions .

Applications :

- 3,4-Dimethoxyaniline hydrochloride is used in dyes and pharmaceuticals due to its polar substituents , while the target compound’s lipophilicity may suit lipid-soluble drug intermediates or catalysts.

Research Findings and Limitations

- Synthetic Challenges : Steric hindrance in 3,4-Bis(propan-2-yl)aniline complicates reactions requiring planar transition states (e.g., electrophilic substitution), necessitating high-temperature or catalytic conditions.

- Spectroscopic Data : Analogous compounds like Allylescaline hydrochloride provide reference UV/Vis profiles (λmax ~208 nm) for characterizing the target compound .

Biological Activity

3,4-Bis(propan-2-yl)aniline hydrochloride, also known as 2,6-di(propan-2-yl)aniline hydrochloride, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 213.747 g/mol. Its structure features two isopropyl groups attached to an aniline moiety, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.747 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound typically involves the alkylation of aniline derivatives with isopropyl halides under basic conditions. This method allows for the selective introduction of isopropyl groups while minimizing by-products.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study conducted on human cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the inhibition of cell proliferation and the activation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of bulky isopropyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability. Comparative studies with similar compounds have revealed that variations in substitution patterns can significantly affect biological potency:

| Compound Name | Substitution Pattern | Activity Level |

|---|---|---|

| 2,6-Diisopropylaniline | Two isopropyl groups | Moderate |

| 4-Methyl-N-(propan-2-yl)aniline | One isopropyl and one methyl group | Low |

| 2,4-Bis(propan-2-yl)aniline | Different substitution pattern | High |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents demonstrated that formulations containing this compound showed enhanced efficacy against resistant strains of bacteria.

- Cancer Research : In research featured in Cancer Letters, it was reported that the compound effectively reduced tumor size in xenograft models of breast cancer.

- Toxicity Assessments : Safety assessments conducted by CIR Safety indicated low toxicity levels in dermal applications, supporting its potential use in cosmetic formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Bis(propan-2-yl)aniline hydrochloride, and how can reaction conditions be tailored to improve yield?

- The synthesis typically involves alkylation of aniline derivatives with isopropyl groups, followed by salt formation using hydrogen chloride gas. Key parameters include temperature control (e.g., 0–5°C during HCl gas introduction) and solvent selection (e.g., ethanol or dichloromethane) to minimize side reactions. Continuous flow reactors may enhance efficiency by reducing reaction time and improving mass transfer compared to batch methods .

Q. How can the steric hindrance of isopropyl groups influence the compound’s reactivity in electrophilic substitution reactions?

- The bulky isopropyl groups at the 3- and 4-positions of the benzene ring hinder access to the aromatic π-system, reducing reactivity toward electrophiles like nitronium ions. Researchers should prioritize reactions with low steric demand (e.g., Friedel-Crafts alkylation under mild conditions) or employ directing groups to guide substitution .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment. Structural confirmation relies on - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). X-ray crystallography using SHELX software can resolve steric effects in the hydrochloride salt form .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability compared to the free base?

- The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for biological assays. Stability studies (e.g., thermogravimetric analysis) should monitor decomposition temperatures, as the salt may degrade at lower temperatures than the free base due to HCl release .

Advanced Research Questions

Q. What computational strategies can predict the electronic and steric effects of this compound in drug design?

- Density functional theory (DFT) calculations can model frontier molecular orbitals to predict reactivity sites. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) may reveal metabolic pathways, leveraging insights from fluorinated analogs .

Q. How can crystallographic data resolve structural ambiguities caused by the compound’s steric bulk?

- Single-crystal X-ray diffraction with SHELXL refinement is critical. Challenges include resolving disordered isopropyl groups; applying restraints to thermal parameters and using high-resolution synchrotron data can improve accuracy .

Q. What experimental designs address contradictions in reported biological activities of substituted aniline derivatives?

- Comparative studies using isosteric analogs (e.g., replacing isopropyl with tert-butyl groups) can isolate steric vs. electronic contributions. Dose-response assays in standardized cell lines (e.g., HepG2 for hepatotoxicity) reduce variability .

Q. How does the compound interact with biomembranes, and what methodologies quantify its permeability?

- Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers measure passive diffusion. Fluorescence anisotropy can assess membrane fluidity changes caused by the hydrophobic isopropyl groups .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthesis Optimization | Continuous flow reactors | Residence time, solvent polarity |

| Structural Analysis | X-ray diffraction (SHELX) | Resolution < 1.0 Å, disorder modeling |

| Metabolic Profiling | LC-MS/MS with microsomes | CYP enzyme isoforms, kinetic constants (, ) |

| Solubility Studies | Dynamic light scattering (DLS) | Hydrodynamic radius, zeta potential |

Data Contradiction Analysis Framework

Identify Variables : Compare substituent effects (e.g., isopropyl vs. fluorine) across studies.

Control Experiments : Use isotopically labeled analogs (e.g., -isopropyl) to trace metabolic intermediates.

Statistical Validation : Apply multivariate analysis to isolate confounding factors (e.g., solvent polarity in reaction yields).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.